4-[(4-Methyl-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of 4-methylbenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
4-METHYLBENZYLIDENEAMINO-2-PHENYL-1,3,4-THIADIAZOLE: Similar structure but with a thiadiazole ring instead of a triazole ring.
4-METHYLBENZYLIDENEAMINO-5-PHENYL-1,2,4-TRIAZOLE: Lacks the thiol group.
Uniqueness
4-((4-METHYLBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of both the triazole ring and the thiol group, which contribute to its distinctive chemical reactivity and biological activity. This combination of functional groups allows it to form stable metal complexes and exhibit significant antimicrobial properties .
Properties
Molecular Formula |
C16H14N4S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4S/c1-12-7-9-13(10-8-12)11-17-20-15(18-19-16(20)21)14-5-3-2-4-6-14/h2-11H,1H3,(H,19,21)/b17-11+ |
InChI Key |
GVNZBVMCFWWQMS-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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